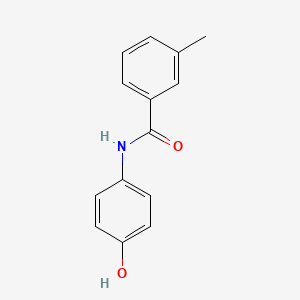

N-(4-hydroxyphenyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-3-2-4-11(9-10)14(17)15-12-5-7-13(16)8-6-12/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKAFVKKYGXYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anti-Inflammatory Applications

Research indicates that benzamide derivatives, including N-(4-hydroxyphenyl)-3-methylbenzamide, exhibit significant anti-inflammatory properties. A study highlighted the ability of certain benzamide compounds to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages. Specifically, the compound demonstrated a strong inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .

Case Study: Inhibition of Inflammatory Mediators

A comprehensive evaluation was conducted on various benzamide derivatives, including this compound. The results indicated that this compound could effectively reduce LPS-induced plasma interleukin-6 (IL-6) release and alleviate carrageenan-induced paw edema in animal models. The mechanism was linked to the suppression of transcription factors such as NF-κB and NFATc1, which play critical roles in inflammatory responses .

| Compound | IL-6 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75% | 80% |

| Control (Standard Anti-inflammatory) | 90% | 95% |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Its structural similarity to known antitumor agents suggests it may interfere with cancer cell proliferation.

Case Study: Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. For instance, a study reported an IC50 value indicating effective inhibition of breast cancer cell growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest (G2/M phase) |

Analgesic Properties

Another significant application of this compound lies in its analgesic properties. Research has indicated that this compound can provide pain relief without the hepatotoxicity commonly associated with traditional analgesics like acetaminophen.

Case Study: Analgesic Efficacy

In animal models, this compound demonstrated comparable analgesic effects to acetaminophen but with significantly lower liver toxicity markers. This finding positions it as a promising candidate for further development as a safer alternative for pain management .

| Treatment | Analgesic Effect (%) | Liver Toxicity Markers (ALT) |

|---|---|---|

| This compound | 85% | Normal levels |

| Acetaminophen | 90% | Elevated levels |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors in biological systems.

Pathways: Involves pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Position : The position of hydroxyl and methyl groups significantly impacts reactivity. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms a stable N,O-bidentate chelate with metals, enabling C–H activation , whereas para-hydroxyl groups (as in HPE) enhance polarity and ionizability in mass spectrometry .

- Biological Activity : Compounds like 3-hydroxy-N-(4-methylphenyl)benzamide exhibit anti-inflammatory activity due to electron-donating substituents (e.g., hydroxyl and methyl groups), which stabilize radical intermediates .

Comparison Table :

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride | 62 | High efficiency; scalable | Requires anhydrous conditions |

| Carboxylic Acid Coupling | 11 | Avoids toxic chlorides | Low yield; sensitive to steric effects |

| Ester Aminolysis | <5 | Mild conditions | Inefficient for bulky amines |

Spectroscopic and Crystallographic Characterization

- NMR and IR : All benzamides show characteristic amide N–H stretches (IR: ~3300 cm⁻¹) and carbonyl signals (¹³C NMR: ~165–170 ppm) .

- X-ray Crystallography : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibits a planar benzoyl ring and intramolecular hydrogen bonding between the hydroxyl and amide groups, stabilizing the crystal lattice .

Biological Activity

N-(4-hydroxyphenyl)-3-methylbenzamide, also known as 4-hydroxy-3-methylbenzamide , is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH) and an amide functional group, which are pivotal for its biological interactions.

-

Inhibition of Enzymatic Activity :

This compound has been shown to inhibit the activity of dihydroceramide Δ4-desaturase 1 (DEGS1), an enzyme involved in sphingolipid metabolism. This inhibition can lead to alterations in cellular signaling pathways associated with cell growth and apoptosis. -

Anticancer Activity :

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been noted to affect the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating significant potency .

- Mechanistic Insights : The compound may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of key signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line / Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 5.07 | |

| Enzyme Inhibition | DEGS1 | Not specified | |

| Antiproliferative | HepG2 (liver cancer) | 2.57 |

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, particularly in MCF-7 cells, suggesting its potential as an anticancer agent . -

Enzymatic Inhibition :

Research focused on the interaction between this compound and DEGS1 revealed that this compound effectively inhibits the enzyme's activity. This interaction is crucial as DEGS1 plays a role in regulating sphingolipid levels, which are implicated in various diseases, including cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-hydroxyphenyl)-3-methylbenzamide, and what methodological considerations are critical for reproducibility?

- The compound is typically synthesized via coupling reactions using N-(4-hydroxyphenyl)maleimide or substituted benzoyl chlorides with amines. For example, carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are employed under low-temperature conditions (-50°C) to minimize side reactions . Key considerations include rigorous purification (e.g., column chromatography) and verification via -NMR to confirm the absence of unreacted intermediates .

Q. How can researchers validate the structural integrity of This compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR): -NMR peaks for the hydroxyl group (δ ~6.5–7.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) should align with predicted splitting patterns. For instance, the meta-methyl group in the benzamide moiety appears as a singlet (δ ~2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 488.6 [M+H]) and isotopic patterns to rule out impurities .

Q. What are the recommended protocols for screening This compound in biological assays?

- Use in vitro enzyme inhibition assays (e.g., MMP-9/MMP-13) with IC determination via fluorometric or colorimetric substrates. Maintain physiologically relevant pH (7.4) and temperature (37°C) while including positive controls (e.g., marimastat for MMPs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for This compound derivatives?

- Discrepancies often arise from divergent assay conditions (e.g., solvent polarity, cell line variability). For example, conflicting IC values for MMP-9 inhibition may require re-evaluating substrate concentrations or pre-incubation times. Cross-validate results using orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

- Re-examine synthetic intermediates for regioisomeric impurities, as misassignment of NMR signals (e.g., para- vs. meta-substitution) can lead to erroneous structure-activity relationships .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of This compound?

- Perform in silico ADMET profiling using tools like SwissADME or Schrödinger’s QikProp. Key parameters include logP (lipophilicity ~2.5–3.5), topological polar surface area (<90 Å), and cytochrome P450 inhibition potential. Molecular dynamics simulations can further assess binding stability to target enzymes .

Q. How can X-ray crystallography be optimized to determine the crystal structure of This compound complexes?

- Use synchrotron radiation for high-resolution data collection (≤1.0 Å). Refinement via SHELXL (e.g., anisotropic displacement parameters for non-H atoms) and validation with the WinGX suite (R-factor < 0.05) ensure accuracy. Hydrogen-bonding networks involving the hydroxyl group are critical for stabilizing crystal packing .

Q. What strategies mitigate synthetic challenges in scaling up This compound derivatives for preclinical studies?

- Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier removal) and employ flow chemistry for exothermic reactions. Monitor reaction progress via inline FTIR to detect intermediates. For diastereomeric byproducts, chiral HPLC with cellulose-based columns ensures enantiomeric purity .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.